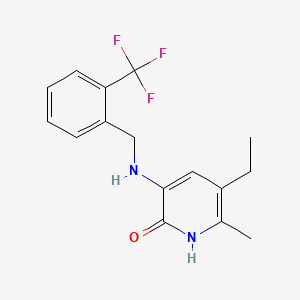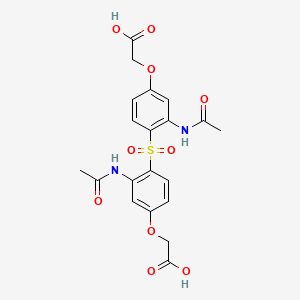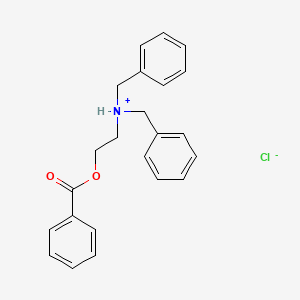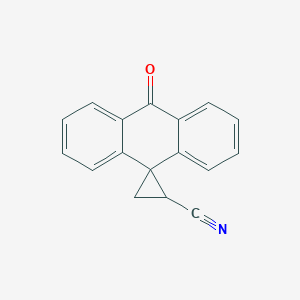
Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound with a unique structure that combines a cyclohexyl group, an amino group, and a pyrido-pyrazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl isocyanate with 5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl carbamate
- Cyclohexyl N-(5-amino-3-phenyl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate
Uniqueness
Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
87607-30-5 |
|---|---|
Molekularformel |
C20H23N5O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
cyclohexyl N-(5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C20H23N5O2/c21-19-18-15(22-12-16(23-18)13-7-3-1-4-8-13)11-17(24-19)25-20(26)27-14-9-5-2-6-10-14/h1,3-4,7-8,11,14,22H,2,5-6,9-10,12H2,(H3,21,24,25,26) |
InChI-Schlüssel |
AFQUMPBZZPCGHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NC2=NC(=C3C(=C2)NCC(=N3)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


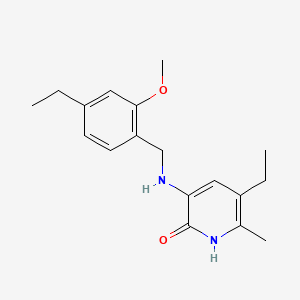
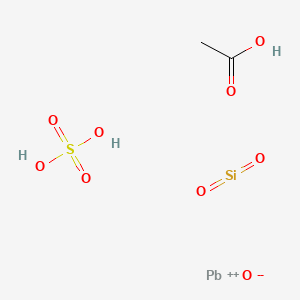
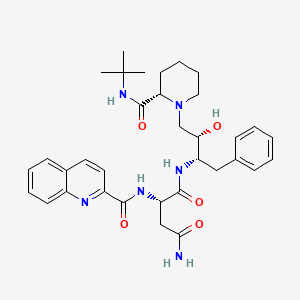

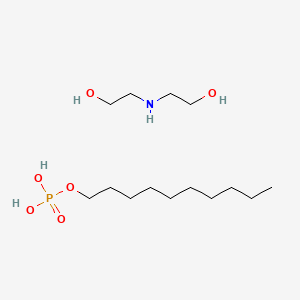

![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
